molecular formula C12H7ClN2S B8812105 2-Chloro-5-phenylthieno[2,3-d]pyrimidine

2-Chloro-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B8812105
M. Wt: 246.72 g/mol
InChI Key: YQPQWOIBIBSBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-phenylthieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C12H7ClN2S and its molecular weight is 246.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7ClN2S

Molecular Weight

246.72 g/mol

IUPAC Name

2-chloro-5-phenylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C12H7ClN2S/c13-12-14-6-9-10(7-16-11(9)15-12)8-4-2-1-3-5-8/h1-7H

InChI Key

YQPQWOIBIBSBNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=NC=C23)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4-Dichloro-5-phenyl-thieno[2,3-d]pyrimidine (1 g, 3.56 mmol) and zinc dust (2.34 g, 35.6 mmol) were combined and stirred in ethanol (10 mL). NH4OH (1 mL) was added and the reaction heated to reflux for 2 hours. The reaction mixture was allowed to cool to room temperature, diluted with ethyl acetate (50 mL) and filtered through celite. The filtrate was washed with water (100 mL), dried over Na2SO4 and concentrated at reduced pressure. The resulting residue was purified by flash chromatography, eluting with a gradient of petroleum ether to 90/10 petroleum ether/ethyl acetate to afford 2-chloro-5-phenyl-thieno[2,3-d]pyrimidine (260 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
2.34 g
Type
catalyst
Reaction Step Five

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